molecular formula C12H16N4O B15187806 Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- CAS No. 86004-86-6

Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl-

Cat. No.: B15187806
CAS No.: 86004-86-6
M. Wt: 232.28 g/mol
InChI Key: RFQYNHNYBUKQBP-UHFFFAOYSA-N
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Description

Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is a heterocyclic compound that features a pyrido-pyrazine core structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- typically involves the formation of the pyrido-pyrazine core followed by the introduction of the dimethylaminoethyl and methyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a suitable pyridine derivative and a hydrazine derivative, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug discovery and development .

Medicine

In medicine, Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is investigated for its potential therapeutic effects. It may act on specific molecular targets and pathways, offering possibilities for the treatment of various diseases .

Industry

In industrial applications, this compound can be used in the development of new materials, such as fluorescent dyes or polymers. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido-pyrazine derivatives and related heterocyclic compounds. Examples include:

  • Pyrido(2,3-b)pyrazine
  • Pyrazolo(3,4-b)pyridine
  • Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine

Uniqueness

Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

86004-86-6

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl]-2-methylpyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C12H16N4O/c1-9-12(17)16(8-7-15(2)3)11-10(14-9)5-4-6-13-11/h4-6H,7-8H2,1-3H3

InChI Key

RFQYNHNYBUKQBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CC=C2)N(C1=O)CCN(C)C

Origin of Product

United States

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